2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

Catalog No.
S13692608
CAS No.
M.F
C7H3F3NNaO4S
M. Wt
277.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-4-(trifluoromethyl)benzenesulfinic acid so...

Product Name

2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

IUPAC Name

sodium;2-nitro-4-(trifluoromethyl)benzenesulfinate

Molecular Formula

C7H3F3NNaO4S

Molecular Weight

277.16 g/mol

InChI

InChI=1S/C7H4F3NO4S.Na/c8-7(9,10)4-1-2-6(16(14)15)5(3-4)11(12)13;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

KUFUHSZTCZORHK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)[O-].[Na+]

2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt, with the chemical formula C7_7H3_3F3_3NNaO4_4S and a molecular weight of 277.15 g/mol, is a sodium salt derivative of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid. This compound features a sulfinic acid functional group, characterized by the presence of sulfur bonded to an oxygen atom and a hydroxyl group, which is further modified by the presence of a nitro group and a trifluoromethyl group on the aromatic ring. Its unique structure contributes to its diverse applications in organic synthesis and biological studies .

The chemical behavior of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is primarily defined by its sulfinic acid functionality, which can participate in various reactions:

  • Nucleophilic Substitution: The sulfinic acid group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The compound can be reduced to corresponding sulfides or sulfones, depending on the reaction conditions.
  • Condensation Reactions: It can also engage in condensation reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Research indicates that sodium sulfinates, including 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt, exhibit various biological activities. They have been investigated for their potential as:

  • Antimicrobial Agents: Some studies suggest that sulfinates can inhibit bacterial growth.
  • Antioxidants: They may act as scavengers of free radicals, contributing to their potential health benefits.
  • Pharmacological

Synthesis of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt can be accomplished through several methods:

  • Direct Sulfonation: Starting from 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride, treatment with sodium hydroxide yields the corresponding sodium salt.
  • Oxidation of Thiols: The oxidation of thiol derivatives using peracids followed by treatment with sodium hydroxide can also produce this sulfinic acid salt.
  • Fluorination Reactions: Utilizing fluorinated reagents in the presence of sulfur sources can lead to the formation of this compound in high yields .

The applications of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt are diverse:

  • Intermediate in Organic Synthesis: It serves as a versatile building block for synthesizing various organosulfur compounds.
  • Reagent in Pharmaceutical Chemistry: Used in the development of new drugs and therapeutic agents.
  • Analytical Chemistry: Employed as a reagent in analytical techniques for detecting specific compounds due to its unique chemical properties .

Interaction studies involving 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt have focused on its reactivity with biomolecules:

  • Protein Interactions: Investigations have shown that it can modify amino acids within proteins, potentially altering their function.
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes, leading to potential therapeutic applications.
  • Reactive Oxygen Species Scavenging: Its ability to neutralize reactive oxygen species has been explored in various biological contexts .

Several compounds share structural similarities with 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Nitrobenzenesulfinic acid sodium saltNitro group on benzeneLess fluorinated; used primarily in organic synthesis
Trifluoromethanesulfonic acid sodium saltSulfonic acid instead of sulfinicStronger acidity; used as a strong electrophile
4-(Trifluoromethyl)benzenesulfonyl chlorideSimilar trifluoromethyl groupMore reactive due to chlorination; used in coupling reactions

These compounds differ mainly in their functional groups and reactivity profiles, highlighting the unique role of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt in synthetic and biological applications .

Solubility Behavior in Organic/Aqueous Systems

The solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt are fundamentally governed by its ionic nature and the presence of multiple polar functional groups. The compound exhibits high aqueous solubility due to its sodium salt form, which facilitates ion-dipole interactions and hydrogen bonding with water molecules [1] [2]. This enhanced water solubility is characteristic of sodium sulfinates, which typically demonstrate excellent dissolution in polar protic solvents [3] [4].

In organic solvent systems, the solubility behavior follows predictable patterns based on polarity indices and solvation mechanisms [5] . Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide strong solvation of the ionic species, resulting in high solubility [2]. Moderately polar solvents including methanol and ethanol show good to moderate solubility through hydrogen bonding interactions with the sulfinic acid functionality [7]. Conversely, non-polar solvents such as hexane and toluene exhibit very limited solubility due to incompatible polarities and poor solvation of the ionic sodium salt structure [8] [5].

The presence of the trifluoromethyl group introduces hydrophobic character, which can influence solubility in organic media. However, the dominant ionic nature of the sodium salt typically overrides these effects, maintaining the compound's preference for polar environments [5].

Solvent SystemPolarity IndexPredicted SolubilityMechanism
Water10.2HighIon-dipole interactions, hydrogen bonding
Dimethyl sulfoxide (DMSO)7.2HighStrong solvation of ions
Dimethylformamide (DMF)6.4HighPolar aprotic solvation
Methanol5.1Moderate to HighHydrogen bonding with OH group
Acetone5.1ModerateDipole-dipole interactions
Ethyl acetate4.4Low to ModerateLimited hydrogen bonding
Dichloromethane3.1LowLimited polar interactions
Hexane0.1Very LowIncompatible polarities

Thermal Stability and Decomposition Pathways

The thermal stability profile of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt reflects the cumulative effects of its multiple functional groups and ionic structure. Room temperature stability is excellent, with the compound remaining chemically intact under standard storage conditions [10]. The melting point exceeds 300°C, consistent with the ionic bonding and crystalline structure typical of sodium sulfinates [1] [4].

Thermal decomposition begins around 200°C, following established patterns for nitro-trifluoromethyl aromatic compounds [11]. The decomposition mechanism involves sequential breakdown of functional groups, with initial carbon-sulfur bond cleavage occurring at the sulfinic acid center [10] [11]. This is followed by nitro group elimination, producing nitrogen oxides, and trifluoromethyl group degradation, releasing fluorinated radicals [12].

The decomposition pathway proceeds through multiple stages:

  • 150-200°C: Onset of C-S bond weakening and initial decomposition
  • 200-250°C: Active nitro group reduction and sulfur dioxide evolution [10] [11]
  • 250-300°C: Trifluoromethyl group elimination and significant molecular fragmentation [12]
  • Above 300°C: Complete thermal breakdown with multiple gaseous products
Temperature Range (°C)Stability AssessmentPrimary Decomposition PathwaysEvolved Products
Room temperature (20-25)StableNo decompositionNone
50-100StableMinimal structural changesTrace water vapor
100-150Generally stablePossible dehydrationWater vapor
150-200Onset of decompositionC-S bond cleavage initiationSO₂, trace NOₓ
200-250Moderate decompositionNitro group reduction/eliminationSO₂, NOₓ gases
250-300Significant decompositionTrifluoromethyl group eliminationSO₂, NOₓ, CF₃ radicals

Acid-Base Characteristics and pKa Determination

The acid-base behavior of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is dominated by the sulfinic acid functional group, which exhibits weak acid characteristics in its protonated form [13] [14]. The estimated pKa value ranges from 1.5 to 2.5, significantly lowered by the strong electron-withdrawing effects of both the nitro and trifluoromethyl substituents [13]. This value is consistent with other electron-deficient aromatic sulfinic acids where multiple withdrawing groups enhance acidity [14].

As a sodium salt, the compound exists in a fully dissociated state under normal aqueous conditions, behaving as a neutral species with no significant buffer capacity [1] [13]. The optimal pH range for stability spans 6.0 to 9.0, where hydrolysis reactions are minimized and the ionic structure remains intact [13] [10]. Outside this range, particularly under strongly acidic or basic conditions, decomposition pathways become more favorable [10].

The ionic strength effect plays a crucial role in the compound's behavior in complex systems. High ionic strength environments can significantly alter solubility through common ion effects, particularly in the presence of other sodium salts [15] [2]. The multiple electron-withdrawing groups create a highly polarized molecular environment that enhances electrostatic interactions with counter-ions [13] [14].

ParameterValue/RangeComments
pKa (sulfinic acid group)1.5-2.5 (estimated)Based on similar sulfinic acids
pH range for stability6.0-9.0Optimal stability range
Acid-base behaviorWeak acid (free form), neutral saltpKa influenced by electron-withdrawing groups
Hydrolysis tendencyMinimal under neutral conditionsMore prone in acidic/basic extremes

Redox Behavior and Electrochemical Properties

The electrochemical properties of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt are characterized by dual redox-active centers: the nitro group and the sulfinic acid functionality [16] [17] [18]. These groups undergo independent but potentially interfering electrochemical processes, creating complex voltammetric behavior [17] [19].

The nitro group reduction occurs at potentials ranging from -0.8 to -1.2 V versus the Standard Calomel Electrode, following the typical pathway: NO₂ → NO₂⁻ → NHOH → NH₂ [17] [18] [19]. This multi-electron transfer process is generally irreversible due to the chemical reactions that follow each electron transfer step [19] [20]. The presence of the trifluoromethyl group shifts the reduction potential to more negative values due to its electron-withdrawing nature [19].

The sulfinic acid oxidation proceeds at positive potentials, estimated between +0.5 to +1.0 V versus Standard Calomel Electrode [16]. This process involves the formation of sulfenic acid intermediates and potentially sulfonic acid products, depending on experimental conditions [16]. The oxidation mechanism is highly pH-dependent, with proton-coupled electron transfer playing a dominant role [16] [21].

Electrochemical reversibility ranges from quasi-reversible to irreversible, depending on scan rates and solution conditions [17] [18]. The diffusion coefficient typically falls within 10⁻⁶ to 10⁻⁵ cm²/s, consistent with moderately sized organic molecules in aqueous solution [22] [17]. Supporting electrolyte composition significantly affects peak positions and current magnitudes through ion-pairing effects and conductivity changes [22] [21].

PropertyValue/BehaviorMechanism
Reduction potential (nitro group)-0.8 to -1.2 V vs. SCE (estimated)NO₂ → NO₂⁻ → NHOH → NH₂
Oxidation potential (sulfinic group)+0.5 to +1.0 V vs. SCE (estimated)SO₂H → SO₂⁺ → SO₃H
Electron transfer mechanismMulti-electron transferSequential electron/proton transfer
Electrochemical reversibilityQuasi-reversible to irreversibleChemical reactions follow electron transfer

Surface Interaction Studies with Ionic Matrices

The surface interaction behavior of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt with various ionic matrices demonstrates the complex interplay between electrostatic forces, coordination chemistry, and competitive binding processes [23] [24] [22]. These interactions are critical for understanding the compound's behavior in environmental and analytical applications.

Monovalent cation interactions with sodium and potassium chlorides result in competitive ion exchange phenomena that moderately decrease solubility through common ion effects [15]. These interactions are relatively weak and primarily governed by electrostatic considerations [15] [2].

Divalent cation systems such as calcium chloride and magnesium sulfate exhibit stronger interactions through bridging mechanisms [10]. Calcium ions can form coordination complexes with the sulfinic acid oxygen atoms, leading to significant solubility decreases and potential precipitation under concentrated conditions [10]. Magnesium sulfate creates additional complexity through sulfate-sulfonate interactions that can influence both solubility and chemical stability [10].

Trivalent cations, particularly aluminum and iron(III), demonstrate the strongest interaction effects [23] [24]. Aluminum sulfate can induce precipitation through cation complexation, making it useful in coagulation applications [10]. Iron(III) chloride interactions are pH-dependent and involve redox chemistry, where the iron center can participate in electron transfer processes with both the nitro and sulfinic acid groups [23] [24].

Phosphate-containing matrices create moderate binding interactions through coordination with the sulfinic acid center, while also introducing buffer system effects that influence overall solution chemistry [10]. Carbonate systems promote base-catalyzed reactions that can lead to hydrolysis and decomposition, requiring careful pH control [10].

Ionic MatrixInteraction TypeEffect on SolubilityBinding StrengthPractical Implications
Sodium chloride (NaCl)Competitive ion exchangeModerate decreaseWeakCommon ion effect
Calcium chloride (CaCl₂)Divalent cation bridgingSignificant decreaseModerateWater hardness considerations
Aluminum sulfate (Al₂(SO₄)₃)Trivalent cation complexationPrecipitation possibleStrongCoagulation applications
Iron(III) chloride (FeCl₃)Redox-active cation interactionsVariable (pH dependent)Strong (pH dependent)Environmental redox chemistry
Ammonium phosphate ((NH₄)₃PO₄)Phosphate coordinationBuffer system effectsModerateAgricultural applications

Hydrogen Bond Acceptor Count

8

Exact Mass

276.96325752 g/mol

Monoisotopic Mass

276.96325752 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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